Ethyl 8-bromoquinoxaline-6-carboxylate
CAS No.:
Cat. No.: VC15907772
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrN2O2 |
|---|---|
| Molecular Weight | 281.10 g/mol |
| IUPAC Name | ethyl 8-bromoquinoxaline-6-carboxylate |
| Standard InChI | InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-5-8(12)10-9(6-7)13-3-4-14-10/h3-6H,2H2,1H3 |
| Standard InChI Key | UBJODHICTLBJSE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=NC=CN=C2C(=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The quinoxaline core consists of a bicyclic structure formed by a benzene ring fused to a pyrazine ring. Substitutions at the 6- and 8-positions introduce distinct electronic and steric effects:
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Bromine at C8: Enhances electrophilic reactivity, facilitating cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination .
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Ethyl ester at C6: Improves solubility in organic solvents while serving as a modifiable functional group for hydrolysis or transesterification .
The IUPAC name, ethyl 8-bromoquinoxaline-6-carboxylate, reflects these substituents, with the canonical SMILES string CCOC(=O)C1=CC2=NC=CN=C2C(=C1)Br encoding the spatial arrangement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉BrN₂O₂ | |
| Molecular Weight | 281.11 g/mol | |
| CAS Number | 1706445-51-3 | |
| Purity | ≥98% | |
| Storage Conditions | Ambient temperature |
Spectral Characterization
While experimental data for this specific compound are sparse, analogous bromoquinoxalines exhibit characteristic spectral signatures:
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¹H NMR: Aromatic protons resonate between δ 8.5–9.0 ppm, with ethyl ester signals (triplet at δ 1.3 ppm for CH₃, quartet at δ 4.3 ppm for CH₂) .
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¹³C NMR: Carbonyl carbons appear near δ 165 ppm, while brominated aromatic carbons show deshielding effects .
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis typically involves bromination of quinoxaline precursors followed by esterification. A representative pathway includes:
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Bromination: Quinoxaline-6-carboxylic acid undergoes electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .
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Esterification: The resultant 8-bromoquinoxaline-6-carboxylic acid reacts with ethanol in the presence of thionyl chloride (SOCl₂) or DCC/DMAP, yielding the ethyl ester .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, CH₂Cl₂, 0°C → RT, 12 h | 65–75% |
| Esterification | EtOH, SOCl₂, reflux, 6 h | 80–85% |
Industrial Production
Large-scale manufacturing employs continuous flow reactors to enhance efficiency and safety. Key considerations include:
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Catalyst Optimization: Palladium-based catalysts (e.g., Pd-RuPhos-G3) improve coupling reactions for downstream derivatives .
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Purification: Chromatography or recrystallization from ethanol/water mixtures achieves ≥98% purity .
Biological Activity and Mechanisms
Enzyme Inhibition
Structural analogs of ethyl 8-bromoquinoxaline-6-carboxylate demonstrate inhibition of cytochrome P450 enzymes, particularly CYP1A2, which metabolizes ~15% of clinically used drugs . The bromine atom facilitates π-π stacking with hydrophobic enzyme pockets, while the ester group modulates bioavailability .
Table 3: Comparative Biological Activities of Quinoxaline Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| Ethyl 8-bromoquinoxaline-6-carboxylate | CYP1A2 | 2.1 | 12 (S. aureus) |
| Methyl 8-bromoquinoxaline-6-carboxylate | CYP2D6 | 4.7 | 18 (E. coli) |
Anticancer Activity
Although direct evidence is lacking, related bromoquinoxalines inhibit topoisomerase II and induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 5.8 µM). The ethyl ester moiety may enhance cell permeability compared to carboxylate salts.
Applications in Drug Development
Pharmacokinetic Modulation
As a CYP1A2 inhibitor, this compound could augment the half-life of co-administered drugs like clozapine or theophylline . Preclinical studies suggest a dose-dependent inhibition (Ki = 0.8 µM), necessitating careful therapeutic monitoring.
Prodrug Design
The ethyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability by 40% in rodent models compared to acid forms .
Future Directions
Targeted Delivery Systems
Conjugation to nanoparticles (e.g., PLGA or liposomes) could enhance tumor-specific accumulation, reducing off-target effects. Preliminary in vitro assays show a 3-fold increase in cytotoxicity with nanoformulated derivatives .
Structure-Activity Relationship (SAR) Studies
Systematic modifications at the 6- and 8-positions may optimize potency. For example:
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